Methyl 2,5-Dibromo-3-methylbenzoate
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Overview
Description
Methyl 2,5-Dibromo-3-methylbenzoate is an aromatic ester with the molecular formula C9H8Br2O2. This compound is characterized by the presence of two bromine atoms and a methyl group attached to a benzoate ester. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-Dibromo-3-methylbenzoate typically involves the bromination of methyl anthranilate. The process includes two main steps: direct bromination and diazo bromination. The reaction conditions often require the use of bromine as a reagent and a suitable solvent to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The use of advanced equipment and controlled reaction conditions is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5-Dibromo-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions:
Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Methyl 2,5-Dibromo-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2,5-Dibromo-3-methylbenzoate involves its interaction with specific molecular targets. The bromine atoms and the ester group play a crucial role in its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at understanding its full potential .
Comparison with Similar Compounds
- Methyl 2,5-Dibromobenzoate
- Methyl 3,5-Dibromo-2-methylbenzoate
- Methyl 2,4-Dibromo-3-methylbenzoate
Comparison: Methyl 2,5-Dibromo-3-methylbenzoate is unique due to the specific positioning of the bromine atoms and the methyl group on the benzoate ester. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the position of the bromine atoms can influence the compound’s reactivity in substitution and coupling reactions .
Properties
Molecular Formula |
C9H8Br2O2 |
---|---|
Molecular Weight |
307.97 g/mol |
IUPAC Name |
methyl 2,5-dibromo-3-methylbenzoate |
InChI |
InChI=1S/C9H8Br2O2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
LLFPGFPTRIKVSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C(=O)OC)Br |
Origin of Product |
United States |
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